Head-to-Head CB2 Binding Affinity: N-Benzyl Compound vs. N-Hexyl MDA 19
The N-benzyl compound binds to human CB2 receptors with a Ki of 18.5 nM, as determined by displacement of [3H]CP-55940 in CHOK1 cells [1]. In contrast, the N-hexyl analog MDA 19 exhibits a Ki of 43.3 ± 10.3 nM under analogous experimental conditions [2]. This represents an approximate 2.3-fold higher binding affinity for the N-benzyl derivative.
| Evidence Dimension | CB2 receptor binding affinity (Ki, nM) |
|---|---|
| Target Compound Data | Ki = 18.5 nM (human CB2) |
| Comparator Or Baseline | MDA 19 (N-hexyl analog): Ki = 43.3 ± 10.3 nM (human CB2) |
| Quantified Difference | ~2.3-fold higher affinity for N-benzyl compound |
| Conditions | [3H]CP-55940 displacement assay, human CB2 receptors expressed in CHOK1 cells (target) vs. human CB2 receptors expressed in CHO-K1 cells (MDA 19) |
Why This Matters
A 2.3-fold improvement in CB2 binding affinity may allow for lower effective concentrations in functional assays and potentially reduce off-target interactions at CB1 receptors, though CB1 selectivity data for the target compound are not yet publicly available.
- [1] BindingDB BDBM50273184. Displacement of [3H]CP-55940 from human CB2 receptor expressed in CHOK1 cells. View Source
- [2] Anesthesia & Analgesia, 2010, 111(1):99–109. MDA 19 human CB2 Ki = 43.3 ± 10.3 nM. View Source
